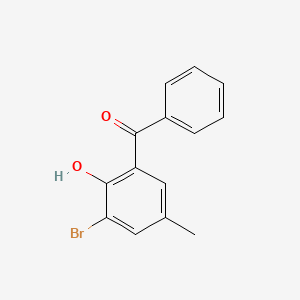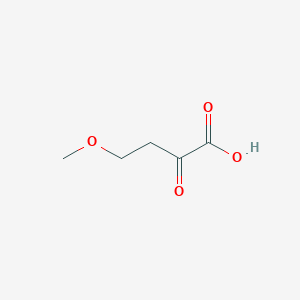![molecular formula C8H7FO3 B8678022 (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B8678022.png)
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol is an organic compound that features a fluorinated benzodioxole ring attached to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of benzo[d][1,3]dioxole-4,7-dicarboxylic acid as a starting material, which is then fluorinated and subsequently reduced to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol may involve large-scale fluorination and reduction processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of (7-Fluorobenzo[D][1,3]dioxol-5-YL)carboxylic acid.
Reduction: Formation of (7-Fluorobenzo[D][1,3]dioxol-5-YL)methane.
Substitution: Formation of various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and other functionalized materials.
Wirkmechanismus
The mechanism of action of (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole-5-methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(7-Chlorobenzo[d][1,3]dioxol-5-yl)methanol:
(7-Bromobenzo[d][1,3]dioxol-5-yl)methanol: Similar to the chlorinated derivative but with a bromine atom.
Uniqueness
The presence of the fluorine atom in (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol imparts unique properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7FO3 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
(7-fluoro-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C8H7FO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 |
InChI-Schlüssel |
NRLUSHXBTPUYEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=CC(=C2)CO)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate](/img/structure/B8678003.png)


![(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B8678029.png)

